molecular formula C8H10IN B058530 2-Iodo-4,5-dimethylaniline CAS No. 117832-17-4

2-Iodo-4,5-dimethylaniline

Cat. No. B058530
CAS RN: 117832-17-4
M. Wt: 247.08 g/mol
InChI Key: ZAVYUORHSOSKGS-UHFFFAOYSA-N
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Description

2-Iodo-4,5-dimethylaniline is a chemical compound with the molecular formula C8H10IN . It has a molecular weight of 247.08 . The compound is typically a light-green to brown solid .


Synthesis Analysis

The synthesis of 2-Iodo-4,5-dimethylaniline has been described in the literature . It can be obtained using an aromatic iodination reaction with molecular iodine . The desired products were isolated in nearly quantitative yields after a simple extraction .


Molecular Structure Analysis

The InChI code for 2-Iodo-4,5-dimethylaniline is 1S/C8H10IN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 . The compound’s structure is characterized by an iodine atom attached to the second carbon of the aromatic ring, with two methyl groups attached to the fourth and fifth carbons .


Physical And Chemical Properties Analysis

2-Iodo-4,5-dimethylaniline is a light-green to brown solid . It has a molecular weight of 247.08 . The compound is typically stored at room temperature .

Scientific Research Applications

Synthesis of Benzothiazoles

2-Iodo-4,5-dimethylaniline is employed in the synthesis of benzothiazoles . This is achieved through copper-catalyzed one-pot three-component reactions with the use of sodium hydrosulfide as a sulfur surrogate .

Chemical Research

This compound is often used in chemical research due to its unique properties. It’s commonly used in laboratories for various experiments and studies .

Pharmaceutical Research

2-Iodo-4,5-dimethylaniline can also be used in pharmaceutical research. Its unique properties make it a valuable compound in the development of new drugs and treatments .

Material Science

In material science, this compound can be used in the development of new materials. Its unique properties can contribute to the creation of materials with specific characteristics .

Industrial Applications

2-Iodo-4,5-dimethylaniline can also have various industrial applications. For example, it can be used in the production of dyes, polymers, and other chemical products .

Educational Purposes

In educational settings, 2-Iodo-4,5-dimethylaniline can be used for teaching and demonstration purposes. It can be used to demonstrate various chemical reactions and processes .

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-iodo-4,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVYUORHSOSKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554817
Record name 2-Iodo-4,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117832-17-4
Record name 2-Iodo-4,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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